
2-(1-Methyl-1H-pyrazol-3-yl)aniline
Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)aniline is a compound that belongs to the class of organic molecules known as anilines, which are derivatives of ammonia wherein one or more hydrogen atoms are replaced by phenyl groups. This particular compound features a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, which is methylated at the 1-position and linked to an aniline moiety at the 3-position.
Synthesis Analysis
The synthesis of related pyrazolyl aniline derivatives has been explored in various studies. For instance, the synthesis of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate has been reported . Similarly, the reaction between 2-pyrazolyl-4-X-anilines and triphenylboron to form highly emissive boron chelate complexes has been described . These methods involve the formation of C-N bonds and the use of metal catalysts or reagents to facilitate the reactions.
Molecular Structure Analysis
The molecular structure of pyrazolyl aniline derivatives can be quite complex. For example, in the case of N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, the pyrazoline ring assumes an envelope conformation, and the aniline group is nearly perpendicular to the pyrazoline ring . Such structural features can influence the physical and chemical properties of the molecules.
Chemical Reactions Analysis
Pyrazolyl aniline derivatives can participate in various chemical reactions. The synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine demonstrates the ability of these compounds to form coordination compounds with metals . Additionally, the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines via Michael addition followed by aromatization indicates the reactivity of these compounds in forming new C-C bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolyl aniline derivatives can be influenced by the substituents on the aniline and pyrazole rings. For instance, the photophysical properties of boron chelate complexes derived from pyrazolyl anilines can be tuned by varying the electron-withdrawing or -donating power of the substituents . The antimicrobial and photoluminescent properties of certain pyrazolyl anilines have also been studied, demonstrating their potential applications in biological imaging and as antimicrobial agents .
Scientific Research Applications
Organic Synthesis and Material Science
Facile Synthesis of Pyrazolyl-Based Anilines : A one-pot synthetic method has been reported for pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating applications in fluorescence probes for biological imaging. This method shows good to excellent yields and highlights the versatility of pyrazolyl anilines in synthetic chemistry (Banoji et al., 2022).
Highly Luminescent Platinum Complexes : The synthesis of tetradentate bis-cyclometalated platinum(II) complexes incorporating pyrazolyl anilines has been explored. These complexes exhibit significant potential in electroluminescence applications, covering a wide emission spectrum from blue to red, and have been used in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).
Biological Applications
- Antimicrobial Activity : Derivatives of pyrazolyl anilines have shown significant antibacterial and antifungal activities. This suggests their potential as lead compounds for developing new antimicrobial agents (Banoji et al., 2022).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Pyrazole derivatives, including those based on the 2-(1-Methyl-1H-pyrazol-3-yl)aniline framework, have been investigated for their ability to inhibit the corrosion of steel in acidic environments. These studies provide insights into the mechanisms of corrosion inhibition and the potential industrial applications of these compounds (Chadli et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to have promising agro-chemical, fluorescent, and biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .
Mode of Action
It is known that the addition of h+ ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Biochemical Pathways
Pyrazole derivatives have been found to demonstrate a broad spectrum of physical, chemical, and biological characteristics .
Pharmacokinetics
It is known that the compound is a solid , which could influence its bioavailability.
Result of Action
Derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the compound is considered hazardous by the 2012 osha hazard communication standard .
properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHNJKCWZFJQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



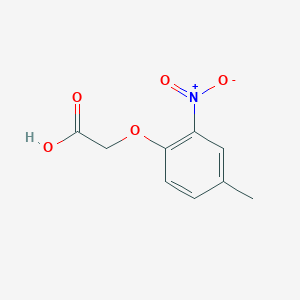
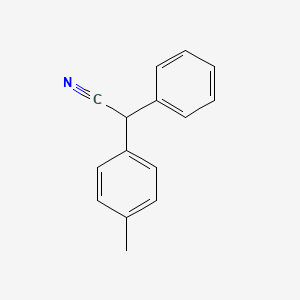
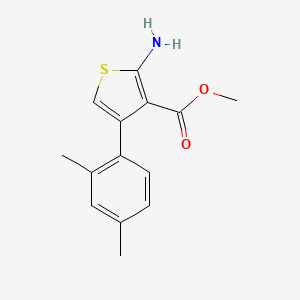
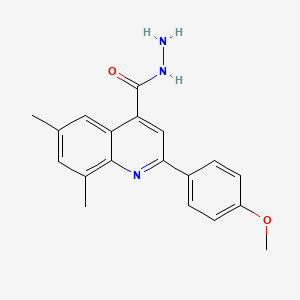

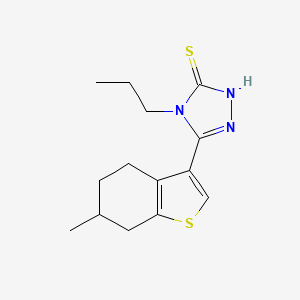
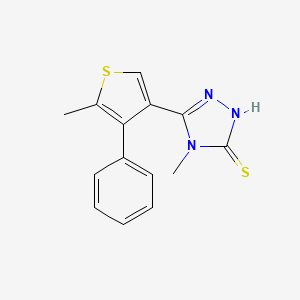
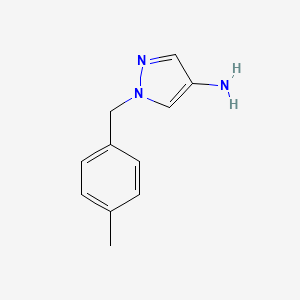
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B3022182.png)
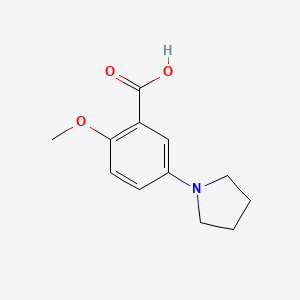
![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)
![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)
![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)
